molecular formula C27H27N3O2S B3002859 2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 532970-23-3

2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

Cat. No. B3002859
CAS RN: 532970-23-3
M. Wt: 457.59
InChI Key: CRDWWOUHIOLQOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of substituted benzohydrazides with other chemical reagents. For instance, one study describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature and nearly quantitative yields . Another study reports the synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides using a reaction of N-Aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in the presence of a catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety along with various substituents that can significantly affect the compound's properties and biological activity. For example, the presence of a 1H-imidazol-1-yl group in N-substituted imidazolylbenzamides has been shown to be a viable replacement for other functional groups to produce certain electrophysiological activities . Similarly, the compound likely has a complex structure with multiple functional groups that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often facilitated by their functional groups. The studies provided do not detail specific reactions for the compound , but they do mention the formation of hydrogen bonds in the case of N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, which crystallized as ethanol monosolvates . This suggests that the compound may also form specific interactions due to its functional groups, which could be relevant in the context of its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. While the papers do not provide specific data on the physical and chemical properties of the compound , they do report on related compounds. For instance, the antiprotozoal activity of novel benzimidazole derivatives was evaluated, showing strong activity with IC50 values in the nanomolar range . This indicates that the compound may also exhibit significant biological activity, which could be explored in further studies.

Scientific Research Applications

Antioxidant Capacity Assays

The study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay, a prevalent method for determining antioxidant capacity. This method might be relevant for assessing the antioxidant properties of 2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide if it exhibits antioxidant behavior. The review elaborates on the reaction pathways, pointing out that some antioxidants form coupling adducts with ABTS•+, which can undergo further oxidative degradation. This kind of detailed chemical interaction analysis could be applicable when studying the complex chemical structure of this compound (Ilyasov et al., 2020).

DNA Minor Groove Binders

The synthetic dye Hoechst 33258 and its analogues, as discussed by Issar and Kakkar (2013), are known for their strong binding to the minor groove of double-stranded B-DNA. The paper highlights the use of Hoechst derivatives in various biological applications, including radioprotectors and topoisomerase inhibitors. Given the intricate structure of this compound, understanding its interaction with DNA or its potential as a radioprotector or topoisomerase inhibitor could be valuable (Issar & Kakkar, 2013).

Benzamide Derivatives and Neuroleptics

Danilov (2012) and Rzewuska (1998) provide reviews on the use of benzamide neuroleptics in treating mental disorders and psychosomatic diseases. The mechanism of action, efficacy, and specificity of these compounds are discussed in detail. Since this compound is a benzamide derivative, insights from these papers could be relevant when considering its mechanism of action or potential applications in neurology or psychiatry (Danilov, 2012); (Rzewuska, 1998).

properties

IUPAC Name

2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-19-11-13-21(14-12-19)29-26(31)18-33-25-17-30(24-10-6-5-9-23(24)25)16-15-28-27(32)22-8-4-3-7-20(22)2/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDWWOUHIOLQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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